molecular formula C20H29N3O2 B5632090 1-cycloheptyl-6-oxo-N-[2-(3-pyridinyl)ethyl]-3-piperidinecarboxamide

1-cycloheptyl-6-oxo-N-[2-(3-pyridinyl)ethyl]-3-piperidinecarboxamide

Katalognummer B5632090
Molekulargewicht: 343.5 g/mol
InChI-Schlüssel: IOFUKOVIBSUPRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cycloheptyl-6-oxo-N-[2-(3-pyridinyl)ethyl]-3-piperidinecarboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI-613 and has been extensively studied for its ability to target cancer cells and inhibit their growth. The purpose of

Wirkmechanismus

CPI-613 targets the mitochondrial TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (KGDH). This inhibition leads to a decrease in the production of ATP, which is essential for cancer cell growth. CPI-613 also induces oxidative stress in cancer cells, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
CPI-613 has been shown to have a range of biochemical and physiological effects. In cancer cells, CPI-613 inhibits the TCA cycle, leading to a decrease in ATP production and induction of oxidative stress. This ultimately results in apoptosis and cell death. In addition, CPI-613 has been shown to have anti-inflammatory effects and can improve mitochondrial function in various cell types.

Vorteile Und Einschränkungen Für Laborexperimente

One major advantage of CPI-613 is its ability to target cancer cells specifically, making it a potential candidate for cancer treatment. CPI-613 has also been shown to have synergistic effects with other chemotherapy drugs, making it a potential candidate for combination therapy. However, one limitation of CPI-613 is its potential toxicity, which requires careful monitoring in clinical trials.

Zukünftige Richtungen

There are several future directions for the study of CPI-613. One potential direction is the development of new analogs with improved efficacy and reduced toxicity. Another direction is the investigation of CPI-613 in combination with other chemotherapy drugs for cancer treatment. Additionally, CPI-613 has shown potential for the treatment of metabolic disorders and neurodegenerative diseases, which could be explored further in future studies.

Synthesemethoden

The synthesis of CPI-613 involves the condensation of cycloheptanone with 3-pyridineethanamine to form 1-cycloheptyl-3-(3-pyridinyl)prop-2-en-1-one. This intermediate is then reacted with piperidine-3-carboxylic acid to form the final product, 1-cycloheptyl-6-oxo-N-[2-(3-pyridinyl)ethyl]-3-piperidinecarboxamide. The synthesis of CPI-613 has been optimized to improve its yield and purity, making it a viable compound for scientific research.

Wissenschaftliche Forschungsanwendungen

CPI-613 has been extensively studied for its potential applications in cancer treatment. It has been shown to target the mitochondrial tricarboxylic acid cycle (TCA) and inhibit the growth of cancer cells. CPI-613 has also been shown to have synergistic effects with other chemotherapy drugs, making it a potential candidate for combination therapy. In addition to its cancer-fighting properties, CPI-613 has also been studied for its potential in treating metabolic disorders and neurodegenerative diseases.

Eigenschaften

IUPAC Name

1-cycloheptyl-6-oxo-N-(2-pyridin-3-ylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c24-19-10-9-17(15-23(19)18-7-3-1-2-4-8-18)20(25)22-13-11-16-6-5-12-21-14-16/h5-6,12,14,17-18H,1-4,7-11,13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFUKOVIBSUPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC(CCC2=O)C(=O)NCCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cycloheptyl-6-oxo-N-[2-(3-pyridinyl)ethyl]-3-piperidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.